molecular formula C18H28O4 B14138819 2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial CAS No. 89046-70-8

2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial

Cat. No.: B14138819
CAS No.: 89046-70-8
M. Wt: 308.4 g/mol
InChI Key: VJUHOYJAEYTYFD-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial is an organic compound with a complex structure characterized by multiple methyl groups and oxopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial typically involves multi-step organic reactions. One common method includes the reaction of appropriate aldehydes with ketones under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The purification process often involves crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial is unique due to its specific arrangement of methyl and oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

89046-70-8

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

2,2,5,5-tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial

InChI

InChI=1S/C18H28O4/c1-15(2,9-19)13(16(3,4)10-20)14(17(5,6)11-21)18(7,8)12-22/h9-12H,1-8H3

InChI Key

VJUHOYJAEYTYFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C(=C(C(C)(C)C=O)C(C)(C)C=O)C(C)(C)C=O

Origin of Product

United States

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